Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate
Description
Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring a 4-benzylpiperazine substituent at the 2-position and a methyl ester group at the 5-position of the thiazole ring. Its molecular formula is C₁₆H₁₉N₅O₂S, with a molecular weight of 357.42 g/mol (CAS: 343375-51-9, MFCD00139424) . The compound is commercially available with a purity of 95% and is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives .
Properties
IUPAC Name |
methyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-22-15(21)13-14(17)18-16(23-13)20-9-7-19(8-10-20)11-12-5-3-2-4-6-12/h2-6H,7-11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLZFLBYSVSFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiazole derivative.
Attachment of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution of a halogenated thiazole with benzylpiperazine under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amines.
Substitution: The benzylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups in place of the benzylpiperazine moiety.
Scientific Research Applications
Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the thiazole ring can bind to various enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Piperazine/Morpholine Ring
Key Observations :
Ester Group Modifications
Key Observations :
Substituent Position and Halogenation Effects
Biological Activity
Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological evaluation, mechanism of action, and its implications for therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiazole ring and a benzylpiperazine moiety, which contribute to its biological activity. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
- Introduction of the Amino Group : Achieved through nucleophilic substitution reactions.
- Attachment of the Benzylpiperazine Moiety : Involves nucleophilic substitution under basic conditions.
- Esterification : Final step to form the methyl ester from the carboxylic acid group.
Antimicrobial Properties
Research indicates that compounds within the thiazole family exhibit significant antimicrobial activity. This compound has been evaluated for its potential against various bacterial strains. Preliminary studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific IC50 values need further investigation.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have shown that thiazole derivatives can interact with cellular targets involved in cancer progression. The benzylpiperazine moiety may enhance binding affinity to specific receptors or enzymes implicated in tumor growth .
The proposed mechanism involves interaction with neurotransmitter receptors and enzymes. The thiazole ring can bind to various proteins, while the benzylpiperazine moiety may modulate neurotransmitter systems, particularly those involving acetylcholine . This dual action could be beneficial in treating conditions characterized by neurotransmitter imbalances.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzylpiperazine + Thiazole | Antimicrobial, Anticancer |
| Methyl 4-amino-2-(4-methylpiperazino)-1,3-thiazole-5-carboxylate | Methyl instead of Benzyl | Moderate activity |
| Methyl 4-amino-2-(4-phenylpiperazino)-1,3-thiazole-5-carboxylate | Phenyl instead of Benzyl | Variable activity |
This table illustrates how variations in substituents can influence biological activity and binding affinity.
Case Studies and Research Findings
Recent studies have synthesized various thiazole derivatives to assess their biological activities. For instance:
- A study focused on 4-methylthiazole derivatives showed promising xanthine oxidase inhibitory activities, suggesting that similar mechanisms might be at play for this compound .
- Another study highlighted the significance of molecular hybridization in enhancing biological effects, indicating that combining different pharmacophores can yield more potent compounds .
Q & A
Q. What synthetic routes are commonly employed to prepare Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of precursor molecules, such as thioamides or α-haloketones, with substituted amines. For example, analogous thiazole-carboxylate derivatives are synthesized via Hantzsch thiazole synthesis, where ethyl acetoacetate reacts with thiourea derivatives under reflux in ethanol or DMF, catalyzed by acids or bases . Optimization includes varying solvents (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yield and purity. Post-synthetic modifications, such as introducing the 4-benzylpiperazino group, may involve nucleophilic substitution or coupling reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- 1H/13C NMR spectroscopy : To verify substituent positions and aromaticity (e.g., thiazole ring protons at δ 6.5–8.5 ppm) .
- IR spectroscopy : Confirming functional groups like C=O (1700–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .
- Elemental analysis : Matching calculated vs. experimental C, H, N, S percentages (e.g., C: 54.5%, N: 16.3% for C₁₃H₁₆N₄O₂S) .
- Melting point determination : Consistency with literature values (e.g., 270°C for related carboxylates) .
Q. What solvent systems are suitable for recrystallization, and how does solubility impact pharmacological testing?
Polar aprotic solvents (e.g., DMSO, DMF) or ethanol-water mixtures are often used for recrystallization due to moderate solubility. Solubility in aqueous buffers (e.g., PBS at pH 7.4) must be optimized for in vitro assays; poor solubility may necessitate dimethyl sulfoxide (DMSO) carriers, requiring controls for solvent cytotoxicity .
Advanced Questions
Q. How does the 4-benzylpiperazino substituent influence the compound’s electronic properties and binding affinity in target interactions?
The 4-benzylpiperazino group enhances electron-donating capacity via its tertiary amine, potentially increasing nucleophilicity at the thiazole ring. Molecular docking studies (e.g., AutoDock Vina) suggest this group improves hydrophobic interactions with enzyme active sites, as seen in analogous triazole-thiadiazole derivatives targeting microbial enzymes . Substituent variations (e.g., replacing benzyl with methyl or fluoro groups) can be systematically tested to quantify structure-activity relationships (SAR) .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Single-crystal X-ray diffraction may face issues with crystal twinning or weak diffraction due to flexible piperazino groups. Strategies include:
- Cryocooling : Data collection at 100–113 K to reduce thermal motion .
- SHELX refinement : Using SHELXL for high-resolution data (R factor < 0.06) to model disorder in the benzylpiperazino moiety .
- Hirshfeld surface analysis : To validate intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Q. How can computational methods predict metabolic stability and toxicity profiles?
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski’s Rule of Five compliance) and cytochrome P450 interactions .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity toward electrophiles/nucleophiles .
- Molecular dynamics simulations : Assess binding stability in target proteins (e.g., >50 ns simulations for kinase inhibitors) .
Q. What methodological considerations apply to pharmacological screening against microbial or cancer targets?
- Dose-response assays : IC₅₀ determination via MTT or resazurin assays, with positive controls (e.g., fluconazole for antifungal studies) .
- Enzyme inhibition kinetics : Michaelis-Menten analysis to differentiate competitive vs. non-competitive inhibition .
- Synergistic studies : Checkerboard assays to evaluate interactions with standard therapeutics (e.g., FICI index < 0.5 indicates synergy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
